MAO-B Inhibitory Potency: 5,7-Dimethyl Substitution Confers >478-Fold Enhancement Over Non-Methylated Analog
The 5,7-dimethyl substitution on the quinoline ring of 4-bromo-5,7-dimethyl-2-phenylquinoline dramatically enhances MAO-B inhibitory activity compared to the non-methylated analog 4-bromo-2-phenylquinoline. The target compound exhibits an IC50 of 209 nM against rat brain MAO-B [1], whereas 4-bromo-2-phenylquinoline shows an IC50 greater than 100,000 nM against human recombinant MAO-B [2]. The >478-fold difference in potency underscores the critical role of the 5,7-dimethyl groups in target engagement.
| Evidence Dimension | MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | 209 nM (rat MAO-B) |
| Comparator Or Baseline | 4-Bromo-2-phenylquinoline: >100,000 nM (human MAO-B) |
| Quantified Difference | >478-fold lower IC50 (higher potency) |
| Conditions | Target compound: Sprague-Dawley rat brain mitochondrial homogenate, spectrophotometric detection of 4-hydroxyquinoline. Comparator: human recombinant MAO-B, spectrofluorometric assay. |
Why This Matters
The >478-fold potency difference demonstrates that the 5,7-dimethyl groups are essential for meaningful MAO-B inhibition; procuring the non-methylated analog will not yield comparable biological activity.
- [1] BindingDB. BDBM50038204 (CHEMBL3094026). Affinity Data: IC50 209 nM for Rat MAO-B. View Source
- [2] BindingDB. BDBM50063525 (CHEMBL3398528). Affinity Data: IC50 >100,000 nM for Human MAO-B. View Source
